2-Cyclobutoxy-6-methylpyrazine
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Overview
Description
2-Cyclobutoxy-6-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products The structure of this compound consists of a pyrazine ring substituted with a cyclobutoxy group at the second position and a methyl group at the sixth position
Mechanism of Action
Target of Action
The primary targets of 2-Cyclobutoxy-6-methylpyrazine are currently unknown . Pyrazines, the class of compounds to which this compound belongs, are known to interact with various biological systems . .
Biochemical Pathways
Pyrazines are known to be involved in various biological processes . They are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . .
Action Environment
Pyrazines are known to be influenced by various environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-6-methylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyrazine with cyclobutanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or ethanol. The cyclobutoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of cyclobutanol reacts with the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclobutoxy-6-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of flavor and fragrance compounds due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyrazine: Lacks the cyclobutoxy group, making it less complex.
2-Ethyl-6-methylpyrazine: Contains an ethyl group instead of a cyclobutoxy group.
2-Cyclopropyl-6-methylpyrazine: Features a cyclopropyl group instead of a cyclobutoxy group.
Uniqueness
2-Cyclobutoxy-6-methylpyrazine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-cyclobutyloxy-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCLJMIJYCCEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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